

# Spectroscopic Profile of 1-Methylindene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methylindene

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-methylindene** (CAS No: 767-59-9), a bicyclic aromatic hydrocarbon with the molecular formula  $C_{10}H_{10}$  and a molecular weight of approximately 130.19 g/mol. [1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **1-methylindene** is summarized in the tables below, providing a clear reference for compound identification and characterization.

### Table 1: Nuclear Magnetic Resonance (NMR) Data for 1-Methylindene

**<sup>13</sup>C NMR Chemical Shifts (CDCl<sub>3</sub>)**

Chemical Shift (ppm)

14.2

43.1

120.9

123.5

124.7

126.3

129.8

142.3

145.9

146.5

Data sourced from G.A.TAYLOR,P.E.RAKITA, ORG.MAGN.RES.,6,644(1974) as cited by SpectraBase.[3]

Note: Specific <sup>1</sup>H NMR chemical shift, multiplicity, and coupling constant data were not available in the searched resources. A general representation is provided in the experimental protocols.

## Table 2: Infrared (IR) Spectroscopy Data for 1-Methylindene

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H Stretch	3000 - 2850	Strong
C=C Stretch (Aromatic)	1600 - 1475	Medium
C-H Bend	1450 - 1300	Medium

Note: This table represents typical absorption bands for the functional groups present in **1-methylindene**. Specific peak values from experimental data were not fully detailed in the search results.[\[4\]](#)[\[5\]](#)

**Table 3: Mass Spectrometry (MS) Data for 1-Methylindene**

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
130	High	$[M]^+$ (Molecular Ion)
115	High	$[M-CH_3]^+$
129	Medium	$[M-H]^+$

Data obtained from Electron Ionization (EI) Mass Spectrometry.[\[4\]](#)[\[6\]](#)

## Experimental Protocols

The following sections describe the generalized methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- **Sample Preparation:** Approximately 20-50 mg of **1-methylindene** is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d ( $CDCl_3$ ), within a 5 mm NMR tube.[\[7\]](#) Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts.[\[8\]](#)
- **Instrument Setup:** The NMR tube is placed into the spectrometer. For  $^{13}C$  NMR, spectra are typically recorded on a spectrometer operating at a frequency such as 150 MHz.[\[9\]](#)
- **Data Acquisition:** The experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}C$  NMR, inverse-gated decoupling may be used to prevent signal

enhancement through the Nuclear Overhauser Effect (NOE) for accurate quantitation.[10]

- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak (e.g.,  $\text{CDCl}_3$  at 77.07 ppm for  $^{13}\text{C}$ ).[9]

## Infrared (IR) Spectroscopy Protocol

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

- **Sample Preparation:** For a liquid sample like **1-methylindene**, a thin film is prepared by placing one drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and gently pressing them together.[7]
- **Instrument Setup:** A background spectrum of the empty spectrometer is recorded first. The sample holder with the prepared salt plates is then placed in the instrument's beam path.[7][11]
- **Data Acquisition:** The sample is scanned with infrared radiation, typically in the range of 4000-400  $\text{cm}^{-1}$ . [5] The instrument detects the frequencies at which the radiation is absorbed.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which plots transmittance or absorbance versus wavenumber.[7]

## Mass Spectrometry (MS) Protocol

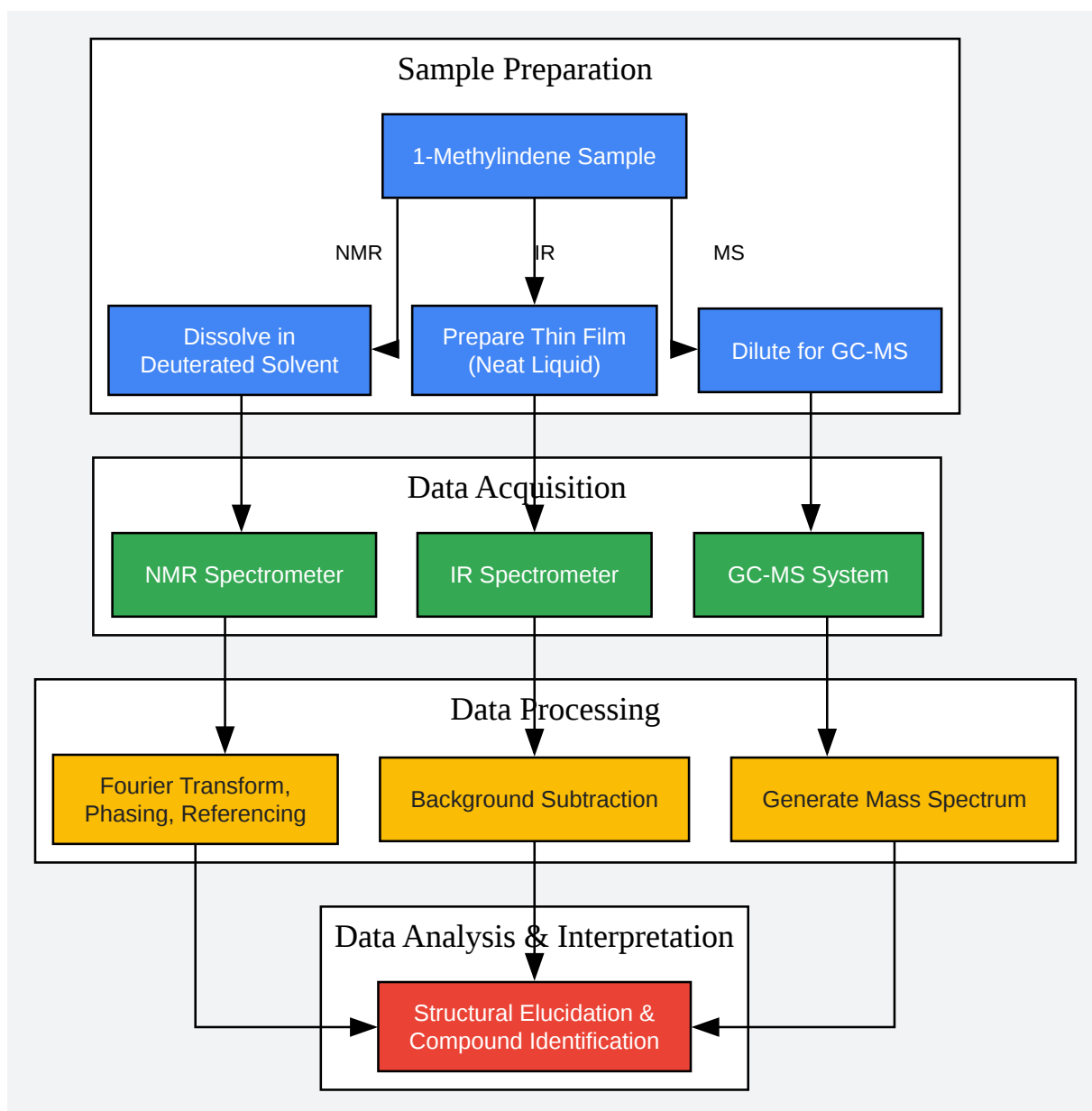
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

- **Sample Introduction:** The **1-methylindene** sample is introduced into the mass spectrometer, often after separation using Gas Chromatography (GC-MS).[7]
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ( $[\text{M}]^+$ ) and various fragment ions.[6][12]

- **Mass Analysis:** The charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- **Detection and Data Processing:** A detector measures the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its  $m/z$  ratio.<sup>[12]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-methylindene**.



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Caption: Generalized workflow for spectroscopic analysis of **1-methylindene**.

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